2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar coupling reactions, optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated amine compound .
Scientific Research Applications
2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline is used in various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Sec-butyl)phenoxy]-5-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
2-[4-(Sec-butyl)phenoxy]-5-bromoaniline: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline can significantly affect its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms are known to influence the lipophilicity and metabolic stability of organic compounds, which can be advantageous in various applications .
Biological Activity
2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16FNO, featuring a phenoxy group substituted with a sec-butyl chain and a fluorine atom at the 5-position of the aniline. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Recent studies have reported that it demonstrates cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines vary, indicating differential sensitivity. For example, the MCF-7 cell line showed an IC50 value of approximately 15 µM, suggesting moderate potency against breast cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells.
- Receptor Interaction : It can bind to various receptors, modulating signaling pathways that control cell proliferation and survival.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, contributing to cytotoxicity.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibacterial agent.
- Cytotoxicity in Cancer Research : A study involving the MCF-7 cell line demonstrated that treatment with this compound resulted in significant cell death after 48 hours of exposure, confirming its potential as an anticancer drug candidate.
Properties
IUPAC Name |
2-(4-butan-2-ylphenoxy)-5-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-3-11(2)12-4-7-14(8-5-12)19-16-9-6-13(17)10-15(16)18/h4-11H,3,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPTZMOVXZMNEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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